3-Chloro-1-(naphthalen-1-yl)isoquinoline

Catalog No.
S15832740
CAS No.
M.F
C19H12ClN
M. Wt
289.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-(naphthalen-1-yl)isoquinoline

Product Name

3-Chloro-1-(naphthalen-1-yl)isoquinoline

IUPAC Name

3-chloro-1-naphthalen-1-ylisoquinoline

Molecular Formula

C19H12ClN

Molecular Weight

289.8 g/mol

InChI

InChI=1S/C19H12ClN/c20-18-12-14-7-2-4-10-16(14)19(21-18)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H

InChI Key

WRMIFOPMPTVIOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC4=CC=CC=C43)Cl

3-Chloro-1-(naphthalen-1-yl)isoquinoline is a chemical compound characterized by its unique structure, which includes a chloro substituent on an isoquinoline core and a naphthyl group. Isoquinolines are bicyclic compounds that consist of a benzene ring fused to a pyridine ring, and they are known for their diverse biological activities. The presence of the chloro group at the 3-position enhances its reactivity and potential for further chemical modifications, making it an interesting target for synthetic organic chemistry and medicinal applications.

, including:

  • Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of derivatives with different functional groups.
  • Electrophilic Aromatic Substitution: The naphthyl ring can participate in electrophilic substitution reactions, allowing for further functionalization.
  • Cycloaddition Reactions: The compound can also engage in cycloaddition reactions, particularly with electron-rich alkenes or alkynes, to form more complex polycyclic structures.

Isoquinoline derivatives have been extensively studied for their biological activities. 3-Chloro-1-(naphthalen-1-yl)isoquinoline may exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Compounds with isoquinoline structures have shown potential as antimicrobial agents.
  • Anticancer Properties: Some isoquinoline derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis.
  • Neuroprotective Effects: Certain isoquinolines are studied for their neuroprotective effects against neurodegenerative diseases.

Research indicates that isoquinolines can interact with multiple biological targets, including enzymes and receptors involved in disease processes .

Several synthetic strategies can be employed to produce 3-chloro-1-(naphthalen-1-yl)isoquinoline:

  • Condensation Reactions: The synthesis may involve the condensation of naphthalene derivatives with isoquinoline precursors in the presence of acid catalysts.
  • Halogenation Reactions: Introduction of the chloro group can be achieved through halogenation of the isoquinoline intermediate.
  • Multi-step Synthesis: A combination of steps involving Friedel-Crafts acylation and subsequent cyclization could also yield the desired compound.

Recent advancements in synthetic methodologies emphasize atom-economical approaches, such as using microwave-assisted synthesis and solvent-free conditions .

3-Chloro-1-(naphthalen-1-yl)isoquinoline has potential applications in various fields:

  • Pharmaceutical Development: Its structural features make it a candidate for drug development targeting various diseases, particularly cancer and infectious diseases.
  • Material Science: The compound may serve as a precursor for synthesizing novel materials with specific electronic or optical properties.
  • Agricultural Chemicals: Its derivatives could be explored for use as agrochemicals or pesticides due to their biological activity.

Studies on the interactions of 3-chloro-1-(naphthalen-1-yl)isoquinoline with biological targets are crucial for understanding its pharmacodynamics. Research has shown that isoquinolines can modulate enzyme activity and receptor interactions, influencing pathways related to inflammation and cancer progression . Further investigation into its binding affinity and mechanism of action is essential for elucidating its therapeutic potential.

Several compounds share structural similarities with 3-chloro-1-(naphthalen-1-yl)isoquinoline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-ChloroisoquinolineIsoquinoline core with chloro substituentBasic structure; lacks naphthyl group
Naphthalenesulfonic acidNaphthalene core with sulfonic acid functionalityFunctionalized naphthalene; not an isoquinoline
2-MethylisoquinolineMethyl group on isoquinolineDifferent substitution pattern
4-AminoisoquinolineAmino group at the 4-positionBasic amine functionality; distinct biological activity

The presence of both chloro and naphthyl groups in 3-chloro-1-(naphthalen-1-yl)isoquinoline distinguishes it from other similar compounds, potentially enhancing its reactivity and biological profile.

XLogP3

6

Hydrogen Bond Acceptor Count

1

Exact Mass

289.0658271 g/mol

Monoisotopic Mass

289.0658271 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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